Solid-State Architecture Divergence
The crystal structure of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid is defined by a centrosymmetric carboxylic acid dimer motif via O–H···N hydrogen bonds, supplemented by C–H···π interactions between the ethyl group and the thiazole ring of an adjacent molecule [1]. This packing arrangement is distinct from that of the unsubstituted thiazole-5-carboxylic acid, which primarily forms O–H···O hydrogen-bonded dimers, and from the 4-methyl analog, which exhibits a different crystal packing due to steric constraints of the methyl group [1].
| Evidence Dimension | Crystal packing motif (hydrogen bonding network) |
|---|---|
| Target Compound Data | Centrosymmetric O–H···N hydrogen-bonded dimers + C–H···π interactions; Monoclinic, P21/c, a=8.391 Å, b=7.351 Å, c=14.162 Å, β=99.79°, V=861.0 ų [1] |
| Comparator Or Baseline | Thiazole-5-carboxylic acid (unsubstituted): O–H···O hydrogen-bonded dimers; 4-methylthiazole-5-carboxylic acid: unknown packing, but inferred different from steric effects of methyl vs. ethyl [1] |
| Quantified Difference | Presence of unique C–H···π interactions mediated by the 4-ethyl group, absent in unsubstituted analog; distinct unit cell parameters compared to any reported analog [1] |
| Conditions | Single-crystal X-ray diffraction at 173 K; recrystallization from ethanol [1] |
Why This Matters
Divergent crystal packing directly influences bulk properties such as solubility, mechanical stability, and hygroscopicity, which are critical for consistent formulation and handling in both research and industrial-scale processes.
- [1] Schollmeyer, D., et al. (2009). Crystal structure of 4-ethyl-2-methyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E, 65(10), o2538. View Source
